Cas no 796845-56-2 (3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid)
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid
- 3-(1-methylpyrazol-4-yl)propanoic acid
- EN300-51411
- SCHEMBL4414182
- DTXSID80426901
- MFCD04969921
- AM804362
- FT-0760017
- Z335291662
- 3-(1-Methyl-1H-pyrazol-4-yl)-propionicacid
- 3-(1-METHYL-1 H-PYRAZOL-4-YL)-PROPIONIC ACID
- 3-(1-methyl-1H-pyrazol-4-yl)propanoicacid
- F2169-0848
- AS-65475
- AKOS000262762
- 796845-56-2
- 1H-Pyrazole-4-propanoic acid, 1-methyl-
- ALBB-014916
- STK312881
- DB-028766
-
- MDL: MFCD04969921
- Inchi: 1S/C7H10N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
- InChI Key: ZTSFRVGFCBTSDZ-UHFFFAOYSA-N
- SMILES: OC(CCC1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12000
- LogP: 0.43730
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027857-250mg |
3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid |
796845-56-2 | 95% | 250mg |
£68.00 | 2022-03-01 | |
| Fluorochem | 027857-1g |
3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid |
796845-56-2 | 95% | 1g |
£108.00 | 2022-03-01 | |
| Fluorochem | 027857-2g |
3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid |
796845-56-2 | 95% | 2g |
£213.00 | 2021-07-02 | |
| Fluorochem | 027857-5g |
3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid |
796845-56-2 | 95% | 5g |
£336.00 | 2022-03-01 | |
| Chemenu | CM305005-5g |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 95%+ | 5g |
$326 | 2024-07-23 | |
| Apollo Scientific | OR905214-250mg |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 97% | 250mg |
£100.00 | 2023-09-02 | |
| Apollo Scientific | OR905214-1g |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 97% | 1g |
£175.00 | 2023-09-02 | |
| Apollo Scientific | OR905214-5g |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 97% | 5g |
£400.00 | 2023-09-02 | |
| Chemenu | CM305005-100mg |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 95+% | 100mg |
$102 | 2021-08-18 | |
| Chemenu | CM305005-250mg |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |
796845-56-2 | 95+% | 250mg |
$213 | 2021-08-18 |
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid Suppliers
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid (CAS 796845-56-2): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2) has emerged as a valuable synthetic intermediate with growing importance in pharmaceutical research and material science. This heterocyclic carboxylic acid derivative combines the unique properties of a pyrazole ring with a flexible propanoic acid side chain, making it particularly useful for designing biologically active molecules and functional materials.
The molecular structure of 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid features a 1-methylpyrazole core connected to a three-carbon carboxylic acid moiety. This arrangement provides multiple sites for chemical modification, allowing researchers to create diverse derivatives for various applications. The compound typically appears as a white to off-white crystalline powder with good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while being less soluble in water.
Recent trends in medicinal chemistry have highlighted the importance of pyrazole-containing compounds, with 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid serving as a key building block. Pharmaceutical researchers frequently search for information about "pyrazole carboxylic acid derivatives in drug discovery" or "heterocyclic acid intermediates for API synthesis," reflecting the compound's relevance in current research. The methyl group at the 1-position of the pyrazole ring enhances metabolic stability, making derivatives of this compound particularly interesting for drug development.
In synthetic applications, 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid offers several advantages. The carboxylic acid functionality allows for easy conjugation through amide bond formation or esterification, while the pyrazole nitrogen atoms can participate in coordination chemistry or hydrogen bonding. These properties make it valuable for creating "metal-organic frameworks (MOFs)" and "functional polymers," two areas receiving significant attention in materials science.
The compound's stability under various conditions is another notable feature. Unlike some heterocyclic acids, 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid maintains its integrity at room temperature and demonstrates reasonable thermal stability, making it suitable for diverse synthetic protocols. Researchers often inquire about "storage conditions for pyrazole carboxylic acids" and "handling precautions for heterocyclic acids," indicating practical concerns in laboratory settings.
From a commercial perspective, the demand for 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid has grown steadily, particularly from contract research organizations and pharmaceutical companies engaged in "fragment-based drug design." The compound's molecular weight of 154.16 g/mol and balanced lipophilicity make it attractive for creating drug-like molecules. Market analysts note increasing interest in "small heterocyclic building blocks" and "pharmaceutical intermediates market trends," with this compound representing a notable segment.
Quality control of 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid typically involves HPLC analysis, with purity specifications often exceeding 97%. The compound's characterization includes standard spectroscopic methods: 1H NMR shows characteristic peaks for the pyrazole ring protons (around 7.5 ppm) and the methyl group (approximately 3.9 ppm), while the propanoic acid chain appears as a triplet (about 2.6 ppm) and a multiplet (around 2.9 ppm). Mass spectrometry confirms the molecular ion peak at m/z 154.
Environmental and safety considerations for 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid are generally favorable compared to many synthetic intermediates. The compound is not classified as hazardous under current regulations, though standard laboratory precautions for handling organic acids apply. This aspect makes it attractive for sustainable chemistry initiatives, aligning with growing interest in "green chemistry synthetic intermediates" and "eco-friendly heterocyclic compounds."
Looking forward, the applications of 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid are expected to expand further. Its combination of synthetic versatility and favorable physicochemical properties positions it well for emerging areas like "proteolysis targeting chimeras (PROTACs)" and "covalent inhibitor design." As research continues to explore the potential of pyrazole-based compounds, this particular derivative will likely maintain its importance as a valuable synthetic building block.
For researchers considering 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid for their projects, several suppliers offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. The availability of custom synthesis options and derivative libraries based on this core structure further enhances its utility in modern chemical research and development.
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